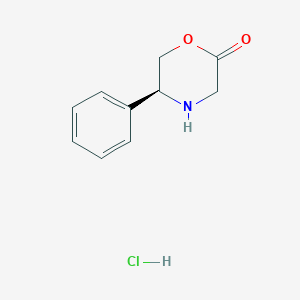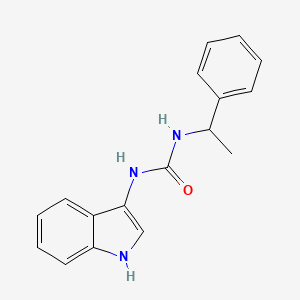![molecular formula C17H21N3OS2 B2707581 1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane CAS No. 1311867-60-3](/img/structure/B2707581.png)
1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane is a synthetic organic compound with potential applications in various scientific fields. This compound's structure is characterized by the presence of a diazepane ring substituted with methylsulfanyl pyridine and thiophen-2-yl moieties.
准备方法
Synthetic Routes and Reaction Conditions
Route 1: The synthesis begins with the functionalization of pyridine at the 3-position with a carbonyl group, followed by the introduction of a methylsulfanyl substituent at the 6-position. A subsequent cyclization reaction forms the diazepane ring.
Route 2: An alternative method involves the initial formation of the diazepane ring, followed by sequential functionalization at the desired positions.
Reaction Conditions: Typical conditions include the use of polar aprotic solvents like dimethyl sulfoxide, controlled temperatures, and catalytic amounts of base to facilitate reactions.
Industrial Production Methods
While specific industrial production details are proprietary, common themes include scalability of the synthetic routes, cost efficiency of reagents, and optimization of reaction conditions to maximize yield and purity. Emphasis is placed on minimizing environmental impact and ensuring compliance with regulatory standards.
化学反应分析
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target carbonyl groups or nitrogen-containing rings.
Substitution: Aromatic substitution reactions can modify the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic substitution can be facilitated by reagents like halides or organolithium compounds.
Major Products
Oxidation Products: Sulfoxide and sulfone derivatives.
Reduction Products: Reduced forms of the carbonyl or diazepane ring.
Substitution Products: Variably substituted pyridine or thiophene derivatives.
科学研究应用
1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane finds use in several fields:
Chemistry: As an intermediate in organic synthesis and a reagent for studying reaction mechanisms.
Medicine: Investigational roles as a pharmacophore in drug development, especially for compounds targeting central nervous system disorders.
Industry: Used in material sciences and the development of novel polymers.
作用机制
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, altering their activity. The pathways involved can vary, but typically involve modulation of signal transduction pathways, impacting cellular processes.
相似化合物的比较
Similar Compounds: 1,4-diazepanes with different substituents, pyridine derivatives, thiophene-containing compounds.
Uniqueness: The combination of the methylsulfanyl group and the 1,4-diazepane ring provides unique chemical properties, influencing reactivity and potential biological activity.
属性
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-22-16-6-5-14(12-18-16)17(21)20-8-3-7-19(9-10-20)13-15-4-2-11-23-15/h2,4-6,11-12H,3,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWTEUXOFNLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)N2CCCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2707498.png)
![N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2707499.png)
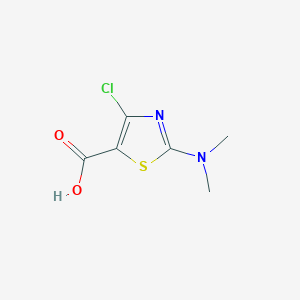
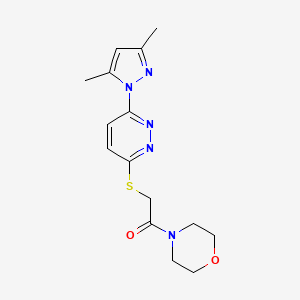
![methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2707506.png)
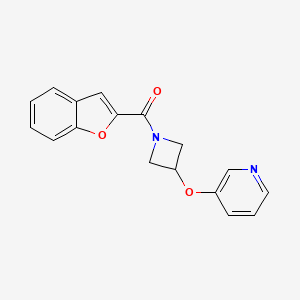
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2707510.png)
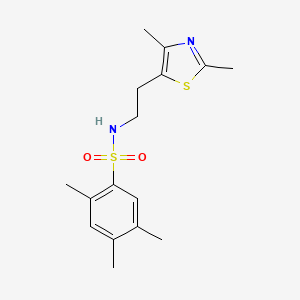
![4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2707512.png)

![Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B2707515.png)
